Dichloro(P-cymene)tricyclohexylphosphineruthenium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

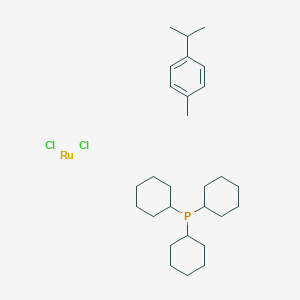

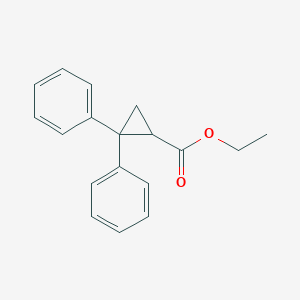

Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is a coordination complex where ruthenium is the central metal atom. It is characterized by the presence of a P-cymene ligand, which is a methylated and isopropylated derivative of benzene, and a tricyclohexylphosphine ligand, which is a trialkylphosphine with cyclohexyl groups. The complex is part of a broader class of organometallic compounds that have been extensively studied for their unique structural properties and reactivity.

Synthesis Analysis

The synthesis of related ruthenium complexes typically involves bridge-splitting reactions of chlorido-dimers with appropriate phosphine ligands. For example, the synthesis of a similar complex, dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II), was achieved by reacting the chlorido-dimer [RuCl2(η^6-p-cymene)]2 with tris(2-cyanoethyl)phosphine (tcep) . This method could potentially be adapted for the synthesis of dichloro(P-cymene)tricyclohexylphosphineruthenium(II) by using tricyclohexylphosphine instead of tcep.

Molecular Structure Analysis

The molecular structure of ruthenium complexes can be determined using single-crystal X-ray structure determination. For instance, the aforementioned dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was found to have a distorted octahedral geometry around the ruthenium atom, coordinated by p-cymene in an η^6-fashion, two chlorides, and the phosphorus atom of the tcep ligand . It is likely that the dichloro(P-cymene)tricyclohexylphosphineruthenium(II) would exhibit a similar octahedral coordination geometry.

Chemical Reactions Analysis

Ruthenium complexes are known for their reactivity and ability to undergo various chemical reactions. The phosphine ligands in these complexes can participate in ligand exchange reactions, as seen in the synthesis of phosphine-diphenylphosphenium donor-acceptor cationic complexes . Such reactivity could be explored with dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to form new compounds with P-P bonds or to study its kinetic stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of ruthenium complexes can be studied using various spectroscopic techniques, such as NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy. For example, the dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was characterized by NMR and ESI mass spectrometry, which revealed the formation of negative ions by association with a chloride ion . Similar studies could be conducted on dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to understand its stability, electronic structure, and potential for forming adducts with other ions or molecules.

Wissenschaftliche Forschungsanwendungen

-

Cancer Research

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the field of cancer research . It’s being studied for its potential as an anticancer drug .

- The compound targets enzymes, peptides, and intracellular proteins in addition to DNA, allowing it to specifically target cancer cells . This “multitargeted” approach may allow researchers to find specific targets and tune a new-generation organometallic complex accordingly .

- BOLD-100 is the most advanced Ru-based treatment currently under investigation as an anticancer therapeutic . It’s being studied for the treatment of advanced gastric, pancreatic, colon, and bile duct cancers .

-

Chemical Synthesis

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst in chemical synthesis .

- It’s used in hydrosilylation reactions . Hydrosilylation is a process where a silicon-hydrogen bond is added across a multiple bond like a carbon-carbon double bond .

- The outcomes of these reactions can vary depending on the specific reactants and conditions used .

-

Organometallic Chemistry

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the field of organometallic chemistry .

- Researchers have used density functional theory (DFT) calculations to understand the reaction mechanisms leading to the formation of dithiolato and trithiolato complexes starting from the dichloro(P-cymene)ruthenium(II) dimer .

- The results of the DFT study have allowed researchers to rationalize experimental results and synthesize previously unreported and hitherto considered as unrealistic complexes .

-

Ring Opening Polymerization Reactions

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst component with (trimethylsilyl)diazomethane for ring opening polymerization reactions .

- Ring-opening polymerization is a form of chain-growth polymerization, in which the terminal end of a polymer acts as a reactive center where further cyclic monomers join to form a larger polymer chain through ionic propagation .

- The outcomes of these reactions can vary depending on the specific reactants and conditions used .

-

Controlled Atom Transfer Radical Polymerization of Acrylates

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst for the controlled atom transfer radical polymerization of acrylates .

- Atom transfer radical polymerization is a type of living radical polymerization. It is a method of polymerization in which the growth of a polymer chain is regulated by a process of reversible deactivation .

- The outcomes of these reactions can vary depending on the specific reactants and conditions used .

-

Transfer Hydrogenation of Ketones

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the transfer hydrogenation of ketones .

- Transfer hydrogenation is a process where a hydrogen atom is transferred from a hydrogen donor to an acceptor, often facilitated by a catalyst .

- The outcomes of these reactions can vary depending on the specific reactants and conditions used .

-

Anticancer Research

- Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C) is being thoroughly investigated for its therapeutic potential as an anticancer drug .

- The “multitargeted” complex targets enzymes, peptides, and intracellular proteins in addition to DNA, allowing it to specifically target cancer cells .

- BOLD-100 is the most advanced Ru-based treatment currently under investigation as an anticancer therapeutic . It’s being studied for the treatment of advanced gastric, pancreatic, colon, and bile duct cancers .

-

Synthesis of New Complexes

- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the synthesis of new complexes .

- Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms leading to the formation of dithiolato and trithiolato complexes starting from the dichloro(P-cymene)ruthenium(II) dimer .

- The results of the DFT study have allowed researchers to rationalize experimental results and synthesize previously unreported and hitherto considered as unrealistic complexes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQOOGIJMPFDJH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47Cl2PRu |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)